molecular formula C22H27N3O4 B2877383 N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034611-43-1

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2877383
CAS No.: 2034611-43-1
M. Wt: 397.475
InChI Key: NZPZWOHQVXIQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034611-43-1) is a benzamide derivative with a molecular weight of 397.475 g/mol and the canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC . This compound features a 5-acetamido-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl substituent. The methoxy and acetamide groups in its structure are noted to potentially enhance solubility and binding interactions with biological targets, while the piperidine ring can influence conformational flexibility and bioavailability, making it a compound of significant interest for pharmacological and biochemical research . When compared to structural analogs, this compound exhibits a favorable balance of hydrophilicity and lipophilicity, with an estimated logP of approximately 2.5, suggesting improved water solubility and potential for enhanced oral bioavailability relative to halogenated analogs . It is supplied as a solid for research purposes. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15(26)23-17-6-9-21(29-3)20(14-17)24-22(27)16-4-7-18(8-5-16)25-12-10-19(28-2)11-13-25/h4-9,14,19H,10-13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPZWOHQVXIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key Analogs:

N-(5-acetamido-2-methoxyphenyl)-4-chlorobenzamide (CAS 851452-31-8) Structural Difference: Replaces the 4-methoxypiperidin-1-yl group with a chlorine atom. This could limit bioavailability but improve membrane permeability .

4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide

  • Structural Difference : Contains an imidazole ring and sulfamoyl group instead of the methoxypiperidine and acetamide substituents.
  • Activity : Demonstrated potent antifungal and antibacterial activity in vitro, suggesting that heterocyclic substituents enhance antimicrobial efficacy .

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structural Difference : Features a chloro-fluorophenyl group and imidazole ring.
  • Activity : Exhibited high anticancer activity against cervical cancer cells, highlighting the importance of halogenated aryl groups in cytotoxic effects .
Table 1: Structural and Functional Comparison
Compound Key Substituents Molecular Weight (g/mol) Notable Activities
Target Compound 4-methoxypiperidin-1-yl, acetamide ~443.5 (calculated) Not reported (inferred potential for CNS targets due to piperidine)
4-Chlorobenzamide analog (CAS 851452-31-8) Chlorine, acetamide ~334.8 (calculated) No reported bioactivity
4-Imidazolyl-sulfamoyl benzamide Imidazole, sulfamoyl ~383.4 (from ) Antifungal, antibacterial
N-(3-chloro-4-fluorophenyl) derivative Chloro-fluorophenyl, imidazole ~355.8 (from ) Anticancer (cervical)

Pharmacological and Physicochemical Properties

  • Solubility : The methoxypiperidine group in the target compound likely improves water solubility compared to halogenated analogs (e.g., 4-chlorobenzamide), which could enhance oral bioavailability .
  • logP : Estimated logP ~2.5 (vs. ~3.2 for 4-chlorobenzamide), suggesting better balance between hydrophilicity and lipophilicity.

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